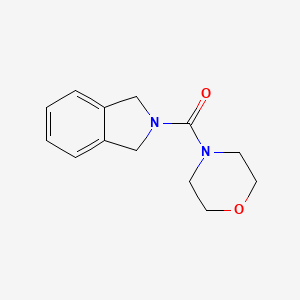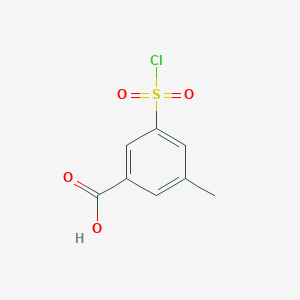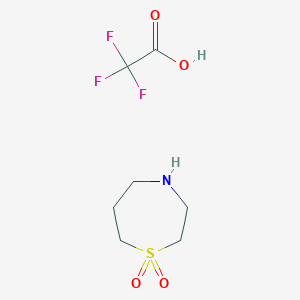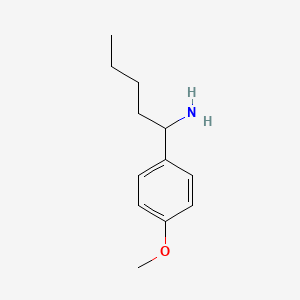
2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole” appears to contain a morpholine ring and an isoindole ring. Morpholine is a common motif in medicinal chemistry and is present in many pharmaceuticals . Isoindole is a polycyclic compound made up of a benzene ring fused to a pyrrole ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the morpholine and isoindole rings. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom. The isoindole ring is a fused ring system consisting of a benzene ring and a pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the morpholine and isoindole rings. The nitrogen in the morpholine ring could act as a nucleophile in reactions. The isoindole ring, being aromatic, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents on the morpholine and isoindole rings. In general, morpholine derivatives are often liquids at room temperature, while isoindole derivatives are often solids .Wissenschaftliche Forschungsanwendungen
- Targeting Kinases : The isoindole scaffold has been explored for kinase inhibitors due to its structural diversity and potential for modulating kinase activity. Researchers have designed isoindole-based compounds as kinase inhibitors for cancer therapy and other diseases .
Medicinal Chemistry and Drug Design
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dihydroisoindol-2-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(14-5-7-17-8-6-14)15-9-11-3-1-2-4-12(11)10-15/h1-4H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAAOXXFGIVUNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2389667.png)





![1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2389676.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2389679.png)

![ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate](/img/structure/B2389685.png)